WAY-100135
Description
Historical Context and Initial Characterization
WAY-100135 emerged in the early 1990s as researchers sought more selective tools to dissect the complex roles of serotonin (B10506) receptors. Initial characterization identified (S)-WAY-100135 dihydrochloride (B599025) as a potent and selective antagonist of the 5-HT1A receptor subtype. tocris.comcaymanchem.comapexbt.comabcam.comrndsystems.com Early studies, such as those by Cliffe et al. and Fletcher et al. in 1993, were instrumental in establishing its properties as a selective antagonist at both presynaptic and postsynaptic 5-HT1A receptors. tocris.comcaymanchem.comrndsystems.com This initial characterization highlighted its potential as a valuable tool for studying the functions of this specific receptor subtype.
Evolution of Receptor Selectivity Understanding
While initially considered highly selective for the 5-HT1A receptor, subsequent research revealed a more nuanced receptor binding profile for this compound. Further studies demonstrated that it also acts as a partial agonist at the 5-HT1D receptor with an affinity (pKi = 7.58) comparable to its affinity for 5-HT1A receptors. wikipedia.orgnih.govnih.gov Additionally, it shows a much lesser extent of activity at the 5-HT1B receptor (pKi = 5.82). wikipedia.org This evolution in understanding its selectivity profile underscored the importance of considering potential off-target effects when interpreting results obtained using this compound as a pharmacological tool. The discovery of this broader activity profile may have contributed to the development of related compounds like WAY-100635, although WAY-100635 was also later found to have other activities, including potent agonism at the D4 receptor. wikipedia.orgwikipedia.org
The binding affinities of this compound for different receptors have been determined through various studies. The (S)-enantiomer of this compound shows nanomolar affinity for 5-HT1A receptors (IC50 = 15 nM) and micromolar affinity for α1-adrenoceptors (IC50 = 1878 nM), at which it acts as an antagonist. tocris.comresearchgate.netsigmaaldrich.com
Here is a summary of some reported binding data:
| Receptor Subtype | Affinity (IC50 or pKi) | Species/Context | Source |
| 5-HT1A | 15 nM (IC50) | Rat hippocampus | tocris.comcaymanchem.comapexbt.comabcam.comrndsystems.com |
| 5-HT1A | 33.9 nM (IC50) | (R,S)-WAY-100135 | researchgate.net |
| 5-HT1A | 15.5 nM (IC50) | (S)-WAY-100135 | researchgate.net |
| 5-HT1A | 7.5 (pKi) | Rat hippocampal membranes (inhibiting 3H-5-HT binding) | taylorandfrancis.com |
| 5-HT1B | >1000 nM (IC50) | tocris.comrndsystems.comsigmaaldrich.com | |
| 5-HT1B | 5.82 (pKi) | wikipedia.org | |
| 5-HT1C | >1000 nM (IC50) | tocris.comrndsystems.comsigmaaldrich.com | |
| 5-HT1D | 7.58 (pKi) | Human recombinant receptors | wikipedia.orgnih.govnih.gov |
| 5-HT2 | >1000 nM (IC50) | tocris.comrndsystems.comsigmaaldrich.com | |
| α1-adrenoceptor | >1000 nM (IC50) | tocris.comrndsystems.comsigmaaldrich.com | |
| α1-adrenoceptor | 1491 nM (IC50) | (R,S)-WAY-100135 | researchgate.net |
| α1-adrenoceptor | 1878 nM (IC50) | (S)-WAY-100135 | researchgate.net |
| α2-adrenoceptor | >1000 nM (IC50) | tocris.comrndsystems.comsigmaaldrich.com | |
| D2 receptor | >1000 nM (IC50) | tocris.comrndsystems.comsigmaaldrich.com |
Note: IC50 values represent the concentration of the compound required to inhibit 50% of the maximum binding or response. pKi is the negative logarithm of the inhibition constant (Ki).
Significance in Serotonergic System Research
This compound has played a significant role in advancing the understanding of the serotonergic system, particularly the functions of the 5-HT1A receptor. As a purportedly selective antagonist, it has been widely used in in vitro and in vivo studies to block 5-HT1A receptor activity and observe the resulting effects. tocris.comabcam.com
Research findings utilizing this compound have contributed to understanding the involvement of 5-HT1A receptors in various physiological and behavioral processes. For instance, studies have used this compound to investigate the role of 5-HT1A receptors in the dorsal raphe nucleus (DRN), a key area for serotonin synthesis and containing somatodendritic 5-HT1A autoreceptors. taylorandfrancis.comcsic.es Blocking these autoreceptors with this compound can lead to increased serotonin release. csic.es
This compound has also been employed to explore the involvement of 5-HT1A receptors in behaviors such as anxiety and spatial learning. caymanchem.comapexbt.comabcam.com Studies in rodents have shown anxiolytic-like effects of this compound in tests like the elevated plus-maze. caymanchem.comapexbt.comabcam.com Furthermore, it has been used to investigate the interaction between serotonergic and other neurotransmitter systems, such as the dopaminergic system, and their influence on behaviors like L-DOPA-induced rotational behavior in models of Parkinson's disease. nih.gov
The compound has also been valuable in studying the role of 5-HT1A receptors in neuronal networks controlling functions like respiration and axonal regeneration in different species. biologists.comresearchgate.netresearchgate.net Studies in lampreys, for example, have shown that this compound treatment promotes axon regeneration after spinal cord injury, suggesting an inhibitory role of endogenous serotonin via 5-HT1A receptors in this process. biologists.com
Despite the later understanding of its partial agonism at 5-HT1D receptors and lower affinity for 5-HT1B receptors, this compound remains a valuable tool for probing 5-HT1A receptor function, especially when results are interpreted in the context of its full pharmacological profile. Its use has been instrumental in delineating the roles of 5-HT1A receptors in both central and peripheral processes. taylorandfrancis.comoup.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4/h5-13,20H,14-18H2,1-4H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTDAKAAYOXIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927903 | |
| Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133025-23-7 | |
| Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133025-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Way 100135 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133025237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1,1-Dimethylethyl)-4-(2-methoxyphenyl)-α-phenyl-1-piperazinepropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pharmacological Profile and Receptor Binding Characteristics of Way 100135
Primary Receptor Target: 5-HT1A Receptor Antagonism
The principal pharmacological action of WAY-100135 is its antagonism of the 5-HT1A receptor. It demonstrates a high affinity for this receptor, which is responsible for its primary classification in scientific literature.
Affinity and Potency at 5-HT1A Receptors
(S)-WAY-100135 exhibits a high affinity and potent antagonism at the 5-HT1A receptor. nih.gov Binding studies have determined its half-maximal inhibitory concentration (IC50) to be 15 nM for this receptor subtype. This high affinity underscores its primary role as a 5-HT1A receptor ligand. In vivo studies have further demonstrated its functional antagonism; for example, it dose-dependently reverses the effects of 5-HT1A receptor agonists like 8-OH-DPAT. nih.gov However, some research suggests that (S)-WAY-100135 may also possess partial agonist properties at somatodendritic 5-HT1A receptors, as it can induce a transient decrease in serotonin (B10506) levels on its own. nih.gov
Selectivity Profile Against Other Serotonin Receptors (5-HT1B, 5-HT1C, 5-HT2)
This compound is highly selective for the 5-HT1A receptor over other serotonin receptor subtypes. Research indicates a significantly lower affinity for 5-HT1B, 5-HT1C, and 5-HT2 receptors. The IC50 values for these receptors are reported to be greater than 1000 nM, demonstrating a clear selectivity for the 5-HT1A subtype.
Selectivity Against Non-Serotonin Receptors (Alpha-Adrenergic, Dopamine (B1211576) D1/D2)
The selectivity of this compound extends to non-serotonergic receptors as well. It shows low affinity for dopamine D2 receptors, with an IC50 value exceeding 1000 nM. While it is generally selective against alpha-adrenergic receptors, some studies note a moderate affinity for α1-adrenoceptors. nih.gov Despite this, its affinity for the 5-HT1A receptor remains substantially higher.
Interactive Data Table: Receptor Binding Profile of (S)-WAY-100135
| Receptor Target | Binding Affinity (IC50) |
| 5-HT1A | 15 nM |
| 5-HT1B | > 1000 nM |
| 5-HT1C | > 1000 nM |
| 5-HT2 | > 1000 nM |
| α1-Adrenergic | Moderate Affinity (>1000 nM) |
| α2-Adrenergic | > 1000 nM |
| Dopamine D2 | > 1000 nM |
Modulatory Actions at Other Serotonin Receptor Subtypes
Contrary to its initial description as a purely selective 5-HT1A antagonist, further investigations have shown that this compound can act as a partial agonist at other serotonin receptor subtypes, specifically the 5-HT1B and 5-HT1D receptors. nih.govnih.gov
Partial Agonism at 5-HT1B Receptors
Studies on recombinant human receptors have confirmed that (+)-WAY-100135 acts as a partial agonist at 5-HT1B receptors. nih.govnih.gov This activity means it can function as either an agonist or an antagonist depending on the surrounding levels of endogenous serotonin. nih.govnih.gov In experimental conditions with low serotonergic tone, it can stimulate the receptor, whereas in a high-serotonin environment, it may compete with the endogenous ligand and produce an antagonistic effect. nih.gov
Partial Agonism at 5-HT1D Receptors
Similar to its action at 5-HT1B receptors, (+)-WAY-100135 also demonstrates partial agonism at human 5-HT1D receptors. nih.govnih.gov It displays a moderately high affinity for this receptor, with a reported pEC50 value of 7.61. nih.govnih.gov This dual action at 5-HT1B/1D receptors indicates that this compound is not exclusively a 5-HT1A antagonist and possesses a more complex pharmacological profile. nih.govnih.gov
Differential Effects on Pre- and Post-Junctional 5-HT1A Receptors
This compound exhibits a distinct pharmacological profile, acting as an antagonist at both presynaptic and postsynaptic 5-HT1A receptors. nih.gov These receptors are located in different regions of serotonergic neurons and play different roles in regulating serotonergic neurotransmission. psychopharmacologyinstitute.comnih.gov
Antagonism at Somatodendritic 5-HT1A Autoreceptors
Somatodendritic 5-HT1A autoreceptors are located on the cell bodies and dendrites of serotonin neurons in the raphe nuclei. psychopharmacologyinstitute.com Their activation typically leads to a decrease in the firing rate of these neurons, thereby reducing serotonin release in projection areas. psychopharmacologyinstitute.comnih.gov this compound has been shown to act as an antagonist at these autoreceptors. nih.gov
In anesthetized rats, this compound antagonized the inhibition of dorsal raphe neuronal firing induced by the 5-HT1A agonist 8-OH-DPAT. nih.gov However, some studies suggest that the (S)-enantiomer of this compound may possess partial agonist properties at these somatodendritic autoreceptors. nih.gov When administered alone, (S)-WAY100135 caused a transient and dose-dependent decrease in extracellular 5-HT levels in the ventral hippocampus, an effect that was prevented by the selective 5-HT1A antagonist WAY-100635. nih.gov This suggests a modest intrinsic activity at the autoreceptor, leading to a reduction in serotonin release. nih.gov Despite this, its primary action at the autoreceptor is considered to be antagonistic. nih.gov
Antagonism at Postsynaptic 5-HT1A Receptors
Postsynaptic 5-HT1A receptors are located on non-serotonergic neurons in various brain regions, including the hippocampus and cortex, where they mediate the physiological effects of serotonin. psychopharmacologyinstitute.com this compound effectively antagonizes these postsynaptic receptors. nih.gov
In functional assays, this compound competitively antagonized 5-HT1A receptor-mediated hyperpolarization in the rat isolated superior cervical ganglion, with a pA2 value of 7.2. nih.gov Furthermore, it has been shown to block the behavioral and physiological effects induced by 5-HT1A receptor agonists. For example, it antagonizes the behavioral syndrome and hypothermia induced by 8-OH-DPAT in rats and mice, respectively. nih.gov
Stereoselectivity of this compound's Pharmacological Actions
The pharmacological actions of this compound are stereoselective, with one enantiomer being significantly more potent than the other. nih.gov The (+)-enantiomer, also referred to as the (S)-enantiomer, is markedly more active in binding, functional, and behavioral studies. nih.govnih.gov
In studies examining the antagonism of 5-HT1A receptor-mediated hyperpolarization, the (+)-enantiomer of this compound exhibited significantly greater antagonist activity (pA2 = 7.5) compared to the (-)-enantiomer, which had weak antagonist activity (pA2 = 6.3). nih.gov Similarly, the (S)-enantiomer was more potent in attenuating 8-OH-DPAT-induced hyperglycemia in conscious rats compared to the racemic mixture and the (R)-enantiomer, which was inactive. nih.govresearchgate.net
Stereoselective Antagonist Activity of this compound Enantiomers
| Compound | Antagonist Potency (pA2) |
|---|---|
| (+)-WAY-100135 | 7.5 |
| (-)-WAY-100135 | 6.3 |
Radioligand Binding and Kinetic Studies
Characterization of this compound Binding to 5-HT1A Receptors
This compound demonstrates high affinity for 5-HT1A receptors. nih.govnih.gov In binding experiments using rat hippocampal membranes, racemic (+/-)-WAY100135 showed an IC50 of 34 nM for the 5-HT1A receptor. nih.gov The (S)-enantiomer is a potent and selective 5-HT1A receptor antagonist with an IC50 value of 15 nM. abcam.comtocris.com Its selectivity is highlighted by its significantly lower affinity for other receptor types, including 5-HT1B, 5-HT1C, 5-HT2, alpha-1, alpha-2, and D2 receptors, where the IC50 values are greater than 1000 nM. tocris.com
Studies with the closely related radiolabeled antagonist, [3H]WAY-100635, provide further insight into the binding characteristics. Saturation binding isotherms of [3H]WAY-100635 revealed a single class of recognition sites with a high affinity (KD) of 0.37 ± 0.051 nM and a maximal binding capacity (Bmax) of 312 ± 12 fmol/mg of protein in rat hippocampal membranes. nih.gov
Displacement Binding Assays with Agonists and Other Ligands
In displacement binding assays, this compound effectively competes with radiolabeled ligands for binding to the 5-HT1A receptor. nih.gov The pharmacological binding profile of [3H]WAY-100635, a close analog, correlates well with that of the 5-HT1A agonist [3H]8-OH-DPAT, confirming that it labels 5-HT1A sites. nih.gov
Competition curves for [3H]WAY-100635 with 5-HT1A agonists and partial agonists were best described by a two-site binding model (high and low affinity), whereas antagonists displayed a one-site binding model. nih.gov The presence of guanosine (B1672433) 5'-O-(3-thiotriphosphate) (GTPγS), which uncouples G-proteins from receptors, shifted the agonist and partial agonist competition curves to the right, indicating a reduction in affinity for the high-affinity state. nih.gov In contrast, the binding of antagonists remained unaltered by GTPγS, which is characteristic of antagonist binding to G-protein coupled receptors. nih.gov
Binding Affinity of this compound and Related Compounds at 5-HT1A Receptors
| Compound | Binding Parameter | Value | Preparation |
|---|---|---|---|
| (+/-)-WAY100135 | IC50 | 34 nM | Rat Hippocampus |
| (S)-WAY-100135 | IC50 | 15 nM | Not Specified |
| [3H]WAY-100635 | KD | 0.37 nM | Rat Hippocampus |
| [3H]WAY-100635 | Bmax | 312 fmol/mg protein | Rat Hippocampus |
Allosteric Modulation of 5-HT1A Receptors (e.g., by Zinc)
The 5-HT1A receptor is subject to allosteric modulation by endogenous ions, most notably zinc (Zn2+). Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by the endogenous ligand (serotonin) and other synthetic ligands. This binding induces a conformational change in the receptor, thereby altering the affinity and/or efficacy of orthosteric ligands.
Research into the effects of zinc on the 5-HT1A receptor has revealed that it functions as a negative allosteric modulator for antagonist binding. researchgate.netnih.gov Studies have demonstrated that zinc ions inhibit the binding of antagonists to 5-HT1A receptors. researchgate.netnih.gov This effect is characterized by a decrease in the affinity of the ligands for the receptor and a reduction in the maximal number of available binding sites. nih.gov While much of the specific research characterizing this allosteric interaction has utilized the potent and selective 5-HT1A antagonist WAY-100635, a compound structurally related to this compound, the findings are indicative of a general mechanism affecting ligands that target this receptor. nih.govresearchgate.net As a potent 5-HT1A receptor antagonist, the binding of this compound is subject to this inhibitory allosteric modulation by synaptic zinc. researchgate.netnih.gov
Interestingly, the modulatory effect of zinc on agonists can be more complex. Some studies have reported a biphasic effect on agonist binding, with potentiation observed at sub-micromolar zinc concentrations and inhibition at higher, sub-millimolar concentrations. nih.govnih.gov However, for antagonists, the effect is consistently inhibitory. researchgate.netnih.gov The physiological relevance of this modulation is underscored by the co-localization of zinc-releasing neurons and 5-HT1A receptors in brain regions such as the hippocampus and cerebral cortex, suggesting that synaptically released zinc may play a role in regulating serotonergic signaling in vivo. nih.gov
The table below summarizes the general effects of zinc as an allosteric modulator at the 5-HT1A receptor.
| Ligand Type | Effect of Zinc (Zn2+) | Mechanism of Action | Key Research Ligands Used |
|---|---|---|---|
| Antagonist (e.g., this compound) | Inhibition of Binding | Decreases ligand affinity and maximal number of binding sites (Bmax) | [3H]WAY-100635 |
| Agonist | Biphasic Effect: Potentiation (low concentrations), Inhibition (high concentrations) | Alters receptor conformation, affecting agonist binding affinity | [3H]8-OH-DPAT, Serotonin |
Neurobiological and Behavioral Investigations Utilizing Way 100135
Impact on Affective and Anxiety-Related Behaviors
The 5-HT1A receptor is densely expressed in brain regions critical for emotional regulation, such as the hippocampus, amygdala, and raphe nuclei. WAY-100135, by selectively blocking these receptors, has been instrumental in clarifying their function in anxiety-related behaviors.
Anxiolytic-like Effects in Rodent Models (e.g., Elevated Plus-Maze Test)
The elevated plus-maze (EPM) is a standard preclinical test that leverages a rodent's natural aversion to open, elevated spaces to assess anxiety levels. nih.govmeliordiscovery.com Anxiolytic compounds typically increase the exploration of the open arms of the maze.
Research has demonstrated that this compound produces distinct anxiolytic-like effects in the murine elevated plus-maze. nih.gov At certain doses, the compound was found to increase the percentage of time spent in and the number of entries into the open arms, without affecting general activity levels. nih.gov This classic anxiolytic profile was further supported by a significant reduction in risk assessment behaviors, such as protected head-dips and stretched-attend postures. nih.gov These findings suggest that blockade of 5-HT1A receptors can reduce anxiety-like behaviors. nih.gov
Table 1: Effects of this compound on Behavior in the Elevated Plus-Maze
| Behavioral Parameter | Effect of this compound | Interpretation |
|---|---|---|
| Percent Open Arm Entries | Increased | Anxiolytic-like Effect |
| Percent Open Arm Time | Increased | Anxiolytic-like Effect |
| Risk Assessment Behaviors (e.g., Head-Dips) | Decreased | Anxiolytic-like Effect |
| General Activity Levels | No Change | Effects are specific to anxiety, not sedation or stimulation |
Modulation of Stress-Induced Anxiety
The anxiety-like behaviors observed in the EPM are considered a response to the stress of a novel and potentially dangerous environment. By increasing open arm exploration, this compound demonstrates an ability to modulate the behavioral response to this specific environmental stressor. nih.gov Chronic stress paradigms in rodents, such as social instability stress, are known to induce anxiety-like behaviors and physiological changes. uva.nl While direct studies of this compound in chronic stress models are less documented in the provided sources, its effects in the EPM provide foundational evidence for its role in modulating acute, stress-induced anxiety states. nih.govbiorxiv.org
Cognitive Function and Learning Processes
The 5-HT1A receptor system is also deeply involved in cognitive functions, with particularly high receptor density in the hippocampus, a key region for learning and memory.
Effects on Spatial Learning and Memory Impairment
Studies have investigated the role of this compound in cognitive deficits induced by other pharmacological agents. For instance, the compound scopolamine (B1681570), a muscarinic receptor antagonist, is known to impair spatial learning. nih.gov Research shows that while this compound administered alone does not alter the acquisition of spatial learning, it can prevent the impairment of choice accuracy caused by intrahippocampal scopolamine in a two-platform spatial discrimination task. nih.gov This suggests that blocking 5-HT1A receptors can compensate for the loss of cholinergic input to hippocampal pyramidal cells, which is crucial for spatial memory formation. nih.govnih.gov
Influence on Choice Accuracy and Selective Attention
This compound has also been shown to counteract cognitive deficits induced by the NMDA receptor antagonist MK-801. nih.gov In a delayed alternation task designed to measure working memory and selective attention, MK-801 produced detrimental effects. nih.gov The administration of this compound was found to attenuate these impairments, improving choice accuracy and attention without affecting the behavior on its own. nih.gov These findings highlight a potential role for 5-HT1A receptor blockade in mitigating certain types of cognitive dysfunction. nih.govnih.gov
Table 2: Cognitive Effects of this compound in Impairment Models
| Cognitive Domain | Impairing Agent | Effect of Impairing Agent | Effect of this compound |
|---|---|---|---|
| Spatial Learning (Choice Accuracy) | Scopolamine | Impaired | Prevented Impairment |
| Working Memory & Selective Attention | MK-801 | Impaired | Attenuated Impairment |
Psychotomimetic Effects and Antipsychotic Potential
The observation that this compound can counteract the behavioral effects of NMDA receptor antagonists like MK-801 has led to investigations into its potential antipsychotic properties. nih.gov The NMDA receptor hypofunction theory is a leading hypothesis for the pathophysiology of schizophrenia, and drugs that induce similar states are used to model psychosis in animals. psychopharmacologyinstitute.com
This compound has been found to attenuate several psychotomimetic effects of MK-801. In a dose-dependent manner, it reduced the locomotor stimulant effects of MK-801. nih.gov Furthermore, it attenuated or completely abolished the disruptive effects of MK-801 on sensorimotor gating, a key measure of information-processing that is deficient in psychotic disorders. nih.gov These results indicate that 5-HT1A receptors are involved in the psychotomimetic effects of NMDA antagonists and that 5-HT1A receptor antagonists may possess antipsychotic potential. nih.govacnp.org This aligns with broader theories suggesting that modulation of the serotonin (B10506) system, in addition to the dopamine (B1211576) system, is a key mechanism of action for atypical antipsychotic drugs. psychopharmacologyinstitute.com
Attenuation of NMDA Receptor Antagonist-Induced Psychostimulant Effects
This compound, a serotonin 5-HT1A receptor antagonist, has been investigated for its ability to counteract the psychostimulant effects induced by N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801 (dizocilpine). Research in animal models demonstrates that while this compound does not possess psychostimulant properties on its own, it can modulate the effects of NMDA antagonists. Specifically, studies have shown that higher doses of this compound can transiently and in a dose-dependent manner, attenuate the hyperlocomotion, a key psychostimulant effect, induced by MK-801. nih.gov This suggests an interaction between the serotonergic 5-HT1A system and the glutamatergic NMDA system in the regulation of psychomotor activity. The blockade of 5-HT1A receptors by this compound appears to dampen the downstream cascade of events that lead to the pronounced hyperactivity observed following NMDA receptor blockade.
Table 1: Effect of this compound on MK-801-Induced Locomotor Activity
| Treatment Group | Locomotor Activity Effect | Citation |
|---|---|---|
| This compound (alone) | No effect on locomotor activity. | nih.gov |
| MK-801 (0.4 mg/kg) | Significant increase in locomotor activity. | nih.gov |
| This compound (1.25, 2.5, 5 mg/kg) + MK-801 | No significant attenuation of MK-801 effect. | nih.gov |
| This compound (10, 20 mg/kg) + MK-801 | Dose-dependent attenuation of MK-801-induced hyperactivity. | nih.gov |
Modulation of Sensorimotor Gating (Prepulse Inhibition)
Sensorimotor gating, often measured by the prepulse inhibition (PPI) of the acoustic startle response, is a neurological process that filters out unnecessary sensory information. Deficits in PPI are observed in certain neuropsychiatric disorders and can be induced in animal models by NMDA receptor antagonists. This compound has been shown to effectively modulate these induced deficits. nih.gov In rats treated with MK-801, which disrupts PPI, co-administration of this compound can attenuate or completely abolish this disruptive effect. nih.gov Interestingly, the doses of this compound effective in restoring PPI are lower than those required to reduce hyperlocomotion, suggesting different mechanisms of action or site-specific interactions. nih.gov When administered alone, this compound has no effect on either the acoustic startle response or PPI, indicating its role is modulatory rather than direct. nih.gov This highlights the involvement of 5-HT1A receptors in the complex neural circuits that govern sensorimotor gating.
Table 2: Effect of this compound on MK-801-Induced Disruption of Prepulse Inhibition (PPI)
| Treatment Group | Prepulse Inhibition (PPI) Effect | Citation |
|---|---|---|
| This compound (all tested doses, alone) | No effect on sensorimotor gating. | nih.gov |
| MK-801 | Disrupts sensorimotor gating (reduces PPI). | nih.gov |
| This compound (1.25, 2.5 mg/kg) + MK-801 | Attenuated or abolished the disruptive effects of MK-801 on PPI. | nih.gov |
| This compound (10, 20 mg/kg) + MK-801 | No significant effect on the MK-801-induced PPI deficit. | nih.gov |
Implications for Schizophrenia Research
The glutamate (B1630785) hypothesis of schizophrenia posits that hypofunction of the NMDA receptor system contributes significantly to the pathophysiology of the disorder. nih.govscienceopen.com NMDA receptor antagonists like phencyclidine (PCP) and ketamine are known to induce a full range of schizophrenia-like symptoms in healthy individuals, including positive and negative symptoms as well as cognitive deficits. scienceopen.comnoldus.com Animal models using NMDA antagonists such as MK-801 are therefore widely used to study the neurobiology of schizophrenia and to screen potential therapeutic agents. brainlabs.org.il The ability of this compound to reverse key behavioral abnormalities induced by MK-801, such as sensorimotor gating deficits and psychostimulant effects, provides strong support for the involvement of the 5-HT1A receptor system in the modulation of NMDA receptor-mediated neurotransmission. nih.gov These findings suggest that targeting 5-HT1A receptors could be a viable strategy for developing novel treatments for schizophrenia, potentially by normalizing the downstream effects of NMDA receptor hypofunction.
Motor Function and Extrapyramidal Symptoms
Effects on Locomotor Activity
In investigations of its own effects on motor function, this compound has been found to be behaviorally inert with respect to locomotor activity when administered alone in rats. nih.gov It does not independently suppress or stimulate movement. However, its modulatory role becomes evident when administered in conjunction with other neuroactive compounds. As noted previously, higher doses of this compound significantly attenuate the hyperlocomotion induced by the NMDA receptor antagonist MK-801. nih.gov This indicates that while 5-HT1A receptor blockade by itself does not alter baseline motor activity, it can influence motor output under conditions of altered glutamatergic signaling.
Modulation of Motor Dysfunctions (e.g., in Parkinson's Disease Models)
Research into Parkinson's disease (PD) has explored the interaction between the serotonergic and dopaminergic systems in controlling motor function. While direct studies using this compound in PD models are limited, research with the closely related and selective 5-HT1A antagonist WAY-100635 provides critical insight into the role of this receptor. In animal models of PD, 5-HT1A receptor agonists have been shown to reduce motor complications, such as L-DOPA-induced dyskinesia. mdpi.com The effects of these agonists were blocked by the 5-HT1A antagonist WAY-100635, confirming that the therapeutic action was mediated specifically through the 5-HT1A receptor. mdpi.comnih.gov Furthermore, studies suggest that the improvement of motor symptoms by 5-HT1A receptor agonists in parkinsonian rats may occur through a glutamatergic pathway involving NMDA receptors, rather than a dopaminergic one. nih.gov This body of evidence strongly implies that antagonism of the 5-HT1A receptor, the mechanism of this compound, can significantly influence the neural pathways involved in motor dysfunctions characteristic of Parkinson's disease.
Alterations in Cortical Movement Representations
The 5-HT1A receptor plays a significant role in the plasticity and expression of movement representations within the motor cortex. nih.gov These representations, or "motor maps," are dynamic and can be modified by experience and neurochemical environment. Studies in rats have demonstrated that the serotonergic system directly influences the excitability of the motor cortex. Specifically, electrical stimulation of the dorsal raphe nucleus, a primary source of serotonin, was found to lower the threshold for evoking movement. This effect was blocked by the direct cortical application of this compound, demonstrating that the modulation is mediated by 5-HT1A receptors. nih.gov Consistent with this, genetic mouse models lacking the 5-HT1A receptor exhibit smaller motor maps compared to wild-type controls. nih.gov These findings indicate that 5-HT1A receptor antagonism by compounds like this compound can alter the underlying organization and excitability of cortical motor circuits, thereby influencing the expression of movement. nih.gov
Pain Modulation and Analgesia
The role of the serotonergic system, particularly the 5-HT1A receptor, in pain modulation is complex and multifaceted. The compound this compound, as a selective 5-HT1A receptor antagonist, has been a crucial tool in elucidating these intricate mechanisms. Its application in various experimental models has provided significant insights into how 5-HT1A receptors influence both endogenous pain control pathways and the analgesic effects of opioids.
Role in Opioid-Induced Analgesia
Research has demonstrated that this compound can attenuate the analgesic effects of opioids, highlighting the contribution of 5-HT1A receptors to opioid-mediated pain relief. For instance, studies have shown that the administration of this compound can inhibit the analgesia induced by a combination of dextromethorphan (B48470) and morphine in models of both acute and inflammatory pain. researchgate.net This suggests that the activation of 5-HT1A receptors is a necessary component for the full analgesic effect of certain opioid formulations.
| Intervention | Effect on Opioid-Induced Analgesia | Key Finding | Reference |
| This compound | Inhibition | Inhibited dextromethorphan/morphine-induced analgesia in acute and inflammatory pain models. | researchgate.net |
| 8-OH-DPAT | Inhibition of opioid release | Decreased evoked μ-opioid receptor internalization. | nih.gov |
| 8-OH-DPAT + this compound | Reversal of inhibition | This compound blocked the inhibitory effect of 8-OH-DPAT on opioid release. | nih.gov |
Involvement of Raphe Nuclei 5-HT1A Autoreceptors in Pain Pathways
The raphe nuclei, located in the brainstem, are the primary source of serotonin in the central nervous system and play a pivotal role in descending pain modulation pathways. semanticscholar.org 5-HT1A receptors located on the cell bodies and dendrites of serotonergic neurons in the raphe nuclei function as autoreceptors, regulating the firing rate of these neurons and, consequently, serotonin release in projection areas such as the spinal cord. researchgate.netsemanticscholar.org
The descending serotonergic pathways from the raphe nuclei are known to exert an inhibitory influence on pain transmission in the spinal dorsal horn, largely through the activation of 5-HT1A receptors. researchgate.netsemanticscholar.org By blocking these autoreceptors, this compound can increase the firing of raphe neurons, leading to enhanced serotonin release and potentially augmenting the descending inhibition of pain signals. The critical involvement of raphe nuclei 5-HT1A autoreceptors in pain modulation underscores their importance as a therapeutic target. researchgate.net
Antinociceptive Efficacy in Neuropathic Pain Models
Neuropathic pain, a chronic and often debilitating condition arising from nerve damage, remains a significant clinical challenge. mdpi.com Research into the role of 5-HT1A receptors in this type of pain has yielded promising results. Studies utilizing animal models of neuropathic pain, such as those induced by sciatic nerve ligation, have been instrumental in this area. koreamed.orgepain.org
While direct studies on the antinociceptive efficacy of this compound in neuropathic pain are part of a broader research area, the modulation of the 5-HT1A receptor is a key strategy being explored. For instance, research on related 5-HT1A antagonists has shown that blocking these receptors in specific brain regions can lead to an attenuation of mechanical hypersensitivity in animal models of neuropathy. semanticscholar.org This suggests that by modulating the serotonergic system, compounds like this compound could potentially offer a therapeutic avenue for alleviating the symptoms of neuropathic pain. The rationale is that by blocking presynaptic 5-HT1A autoreceptors, there is an increase in serotonin release, which can then act on postsynaptic receptors to dampen nociceptive signals.
Neurophysiological and Electrophysiological Studies
The application of this compound in neurophysiological and electrophysiological studies has been invaluable for dissecting the precise roles of 5-HT1A receptors in regulating neuronal activity and brain rhythms. These studies have provided a detailed picture of how this receptor subtype contributes to the complex orchestration of neural circuits.
Effects on Neuronal Firing in Dorsal Raphe Nucleus (DRN)
The dorsal raphe nucleus (DRN) is densely populated with serotonergic neurons whose firing is under the tight regulatory control of somatodendritic 5-HT1A autoreceptors. nih.govacs.org Activation of these autoreceptors by serotonin leads to a hyperpolarization of the neuronal membrane and a subsequent decrease in the firing rate of these neurons. nih.gov
Influence on Pyramidal Cell Excitability
This compound, through its interaction with 5-HT1A receptors, plays a modulatory role in the excitability of pyramidal cells, particularly in regions like the hippocampus. The activation of 5-HT1A receptors on CA1 pyramidal neurons typically leads to hyperpolarization by increasing potassium conductance, which reduces their firing rate. researchgate.net this compound, acting as an antagonist, can block these inhibitory effects of serotonin.
Furthermore, the influence on pyramidal cell excitability is complex due to the presence of 5-HT1A receptors on both pyramidal neurons and GABAergic interneurons. nih.gov Systemic administration of 5-HT1A agonists can paradoxically excite pyramidal neurons that project to the ventral tegmental area. nih.gov This occurs because the agonists preferentially inhibit GABAergic interneurons, leading to a disinhibition of the pyramidal cells. nih.gov By antagonizing these receptors, this compound can prevent this disinhibition, thereby restoring the typical inhibitory tone on pyramidal neurons. Studies using the related compound WAY-100635 have shown it is devoid of direct effects on CA1 pyramidal cell excitability but effectively antagonizes the effects of serotonin on excitatory synaptic transmission. researchgate.net
Cellular and Molecular Mechanisms of Way 100135 Action
Receptor-Effector Coupling and Signal Transduction Pathways
WAY-100135's effects on cellular function are mediated through its binding to G protein-coupled receptors and the downstream signaling cascades.
Inhibition of Adenylyl Cyclase Activity
The 5-HT1A receptor is a G protein-coupled receptor that is negatively coupled to adenylyl cyclase apexbt.comnih.govwikipedia.org. Activation of 5-HT1A receptors typically leads to a decrease in intracellular cyclic AMP (cAMP) levels wikipedia.org. As a 5-HT1A receptor antagonist, this compound can prevent the inhibition of adenylyl cyclase activity induced by 5-HT1A receptor agonists. Studies in rat hippocampal membranes have shown that (+)-WAY-100135 acts as a pure antagonist at postsynaptic 5-HT1A receptors negatively coupled to adenylyl cyclase, competitively preventing the inhibition caused by agonists like 8-OH-DPAT and serotonin (B10506) (5-HT) nih.gov. In goldfish retina, this compound reduced the inhibitory effect of serotonin and 8-OH-DPAT on neuritic outgrowth, an effect related to increased cAMP levels, further supporting its role in modulating adenylyl cyclase activity via 5-HT1A receptors nih.gov.
Data on the effect of this compound on adenylyl cyclase activity in rat hippocampal membranes:
| Compound | Effect on Adenylyl Cyclase Coupling | pA2 (+)-WAY 100135 |
| 5-HT1A Receptor Agonists (e.g., 8-OH-DPAT, 5-HT) | Inhibition of Adenylyl Cyclase | 8.7 nih.gov |
| (+)-WAY 100135 | Antagonist (prevents inhibition) | - |
G Protein-Coupled Receptor Interactions
5-HT1A receptors are members of the G protein-coupled receptor family, specifically coupled to Gi/Go proteins wikipedia.orgrndsystems.com. Upon agonist binding, these receptors activate Gi/Go proteins, which leads to the inhibition of adenylyl cyclase and the activation of inwardly rectifying potassium channels, resulting in neuronal hyperpolarization and decreased firing rate wikipedia.org. This compound, as a 5-HT1A receptor antagonist, blocks the binding of agonists and thus prevents the activation of these G proteins. This disruption of G protein coupling underlies its ability to counteract the inhibitory effects of 5-HT1A receptor activation on neuronal activity and downstream signaling pathways apexbt.comfrontiersin.orgresearchgate.net. While primarily a 5-HT1A antagonist, this compound has also been shown to interact with 5-HT1D and 5-HT1B receptors, albeit with different efficacy wikipedia.org. The interaction with G proteins is central to its mechanism of action at these receptors as well.
Neuroplasticity and Gene Expression Modulation
This compound has been implicated in modulating processes related to neuroplasticity, partly through its influence on the expression of key proteins.
Impact on Brain-Derived Neurotrophic Factor (BDNF) Expression
Brain-Derived Neurotrophic Factor (BDNF) is a crucial protein involved in neuronal survival, growth, and plasticity mdpi.com. Research suggests a link between 5-HT1A receptor activity and BDNF expression. Studies have shown that activation of postsynaptic 5-HT1A receptors, for instance, can lead to increased BDNF levels in areas like the hippocampus researchgate.net. Conversely, blocking 5-HT1A receptors with antagonists like this compound can influence BDNF expression. In a study involving dextromethorphan (B48470)/morphine-treated rats, intra-VTA microinjection of (S)-WAY-100135, a selective 5-HT1A receptor antagonist, decreased BDNF expression in the amygdala and prefrontal cortex, while increasing it in the hippocampus nih.gov. Another study indicated that this compound reversed the antidepressant effect of fish oil supplementation, which was associated with increased BDNF expression in the hippocampus and cortex, suggesting an involvement of 5-HT1A receptors in this BDNF modulation nih.gov.
Observed effects of (S)-WAY-100135 on BDNF expression in rats:
| Brain Region | Effect of (S)-WAY-100135 (Intra-VTA microinjection) | Source |
| Hippocampus | Increased BDNF expression | nih.gov |
| Amygdala | Decreased BDNF expression | nih.gov |
| Prefrontal Cortex | Decreased BDNF expression | nih.gov |
Changes in Glial Fibrillary Acidic Protein (GFAP) Expression
Glial Fibrillary Acidic Protein (GFAP) is a marker primarily associated with astrocytes, and changes in its expression are often indicative of astrogliosis, a reactive state of astrocytes researchgate.net. This compound's influence on GFAP expression appears to be context-dependent. In the study with dextromethorphan/morphine-treated rats, (S)-WAY-100135 plus dextromethorphan/morphine treatment increased GFAP levels in the hippocampus, amygdala, and prefrontal cortex nih.gov. This suggests that 5-HT1A receptor blockade by this compound can impact glial responses in certain conditions. Additionally, research on the effects of Ginkgo biloba extract, which interacts with 5-HT1A receptors, also noted modulation of GFAP expression, further implying a connection between 5-HT1A receptor activity and glial protein levels nih.govunifesp.br.
Observed effects of (S)-WAY-100135 on GFAP expression in rats:
| Brain Region | Effect of (S)-WAY-100135 plus Dextromethorphan/Morphine | Source |
| Hippocampus | Increased GFAP levels | nih.gov |
| Amygdala | Increased GFAP levels | nih.gov |
| Prefrontal Cortex | Increased GFAP levels | nih.gov |
Regulation of cFos Expression
cFos is an immediate early gene that is rapidly expressed in neurons in response to various stimuli and is often used as a marker of neuronal activity cumhuriyet.edu.trcumhuriyet.edu.tr. This compound has been shown to modulate cFos expression in different brain regions. In the study involving dextromethorphan/morphine-treated rats, (S)-WAY-100135 increased cFos levels in the hippocampus and amygdala while decreasing it in the prefrontal cortex nih.gov. In a pentylenetetrazole-induced epilepsy model in rats, both the 5-HT1A receptor agonist 8-OH-DPAT and this compound decreased cFos expression in all hippocampal areas examined (DG, CA1, CA2, and CA3) cumhuriyet.edu.trcumhuriyet.edu.tr. This suggests that 5-HT1A receptor modulation, either activation or blockade by this compound, can influence neuronal activity as reflected by cFos expression. Furthermore, (+)-WAY-100135 reversed the induction of Fos protein expression in the locus coeruleus by 5-HT1A receptor partial agonists like tandospirone (B1205299) and ipsapirone, indicating its antagonistic effect on 5-HT1A receptor-mediated neuronal activation nih.gov.
Observed effects of this compound on cFos expression in rats:
| Context | Brain Region | Effect of this compound | Source |
| Dextromethorphan/Morphine Treatment | Hippocampus | Increased cFos levels | nih.gov |
| Amygdala | Increased cFos levels | nih.gov | |
| Prefrontal Cortex | Decreased cFos levels | nih.gov | |
| Pentylenetetrazole-induced Epilepsy Model | Hippocampus (DG, CA1, CA2, CA3) | Decreased cFos expression | cumhuriyet.edu.trcumhuriyet.edu.tr |
| Pretreatment before 5-HT1A agonist | Locus Coeruleus | Reversed agonist-induced Fos protein expression | nih.gov |
Influence on mTOR Signaling
Research has explored the involvement of various pathways, including mTOR signaling, in neuroprotection. One study referencing this compound in the context of neuroprotection mentions that excitability and mTOR are required in ALS motoneurons to delay disease and extend survival. tocris.comrndsystems.com While this suggests a potential link within the broader context of neuroprotection, detailed research findings specifically elucidating the direct influence of this compound on mTOR signaling pathways were not extensively available in the examined literature.
Neuroprotective Mechanisms
This compound has been implicated in studies investigating neuroprotective mechanisms, primarily through its action as a 5-HT1A receptor antagonist. Its use as a pharmacological tool has provided insights into the involvement of this receptor in the protective effects observed with other compounds, such as cannabidiol (B1668261). ahajournals.orgresearchgate.netahajournals.orgnih.govmdpi.com
Studies investigating the neuroprotective effects of cannabidiol (CBD) against cerebral ischemia have utilized this compound to probe the underlying mechanisms. Research in mice subjected to middle cerebral artery (MCA) occlusion demonstrated that the neuroprotective effect of CBD was inhibited by this compound. ahajournals.orgresearchgate.netahajournals.orgnih.govmdpi.com This finding strongly suggests that the neuroprotection afforded by CBD is, at least in part, mediated through a mechanism involving the activation of the serotonergic 5-HT1A receptor. ahajournals.orgahajournals.orgmdpi.com The inhibition of CBD's neuroprotective effect by this compound highlights the critical role of the 5-HT1A receptor in this process. ahajournals.org
Data from studies on cerebral infarction volume in mice subjected to MCA occlusion illustrate this involvement:
| Treatment Group | Infarct Volume (mm³) (Mean ± SEM) |
| Vehicle | Data not available in snippets |
| Cannabidiol (3.0 mg/kg) | 54.9 ± 6.7 (P<0.01 vs vehicle) ahajournals.org |
| Cannabidiol (3.0 mg/kg) + this compound (10 mg/kg) | 81.1 ± 9.3 (P<0.001 vs cannabidiol 3.0 mg/kg) ahajournals.org |
| This compound (10 mg/kg) alone | Did not change infarct volume ahajournals.org |
This data indicates that while this compound alone did not significantly alter infarct volume, its co-administration with CBD significantly attenuated the reduction in infarct volume observed with CBD alone, supporting the hypothesis that CBD's neuroprotective effect is mediated via 5-HT1A receptor activation. ahajournals.org
In addition to its impact on neuroprotection, this compound has been shown to influence cerebral blood flow (CBF), particularly in the context of CBD administration. Studies have reported that CBD increases CBF to the cortex in mice subjected to MCA occlusion. ahajournals.orgresearchgate.netahajournals.org This increase in CBF induced by CBD was found to be partially inhibited or reversed by this compound. ahajournals.orgresearchgate.netahajournals.orgnih.govmdpi.com
Quantitative data on the average CBF during MCA occlusion demonstrates this effect:
| Treatment Group | Average CBF during 4-hour MCA occlusion (%) (Mean ± SEM) |
| Vehicle | 13.3 ± 1.0 ahajournals.org |
| Cannabidiol (3.0 mg/kg) | 50.3 ± 2.5 (P<0.01 vs vehicle) ahajournals.org |
| Cannabidiol (3.0 mg/kg) + this compound (10 mg/kg) | 34.5 ± 1.8 (P<0.01 vs cannabidiol 3.0 mg/kg and vehicle) ahajournals.org |
| This compound (10 mg/kg) alone | 20.51 ± 0.58 (P<0.01 vs cannabidiol 3.0 mg/kg plus this compound) ahajournals.org |
Methodological Approaches in Way 100135 Research
In Vitro Experimental Models
In vitro studies are crucial for examining the direct interaction of WAY-100135 with its target receptors at a cellular or tissue level, outside of a living organism.
Cell lines, such as Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney 293 (HEK293) cells, are widely used in pharmacological research for studying receptor binding and function. evitria.complos.orgnih.gov These cell lines can be genetically modified to express specific receptors, allowing for targeted investigation of a compound's effects.
This compound has been studied using cell lines in radioligand binding assays to determine its affinity for the 5-HT1A receptor. revvity.com For instance, binding experiments have been performed using membranes from CHO-K1 cells stably transfected with the human D2 receptor, although the primary focus for this compound is the 5-HT1A receptor. frontiersin.org Studies using CHO-K1 cells expressing the human serotonin (B10506) 5-HT1A receptor have evaluated the influence of compounds, with this compound serving as a reference compound demonstrating strong antagonistic properties in assays measuring cAMP production. frontiersin.orgeuroscreenfast.com While HEK293 cells are also used for recombinant protein expression and can be amenable to transfection for expressing specific receptors, research directly detailing the use of HEK293 cells specifically to study this compound was not prominently found in the search results, although HEK293 cell lines are generally used in receptor research and functional assays. plos.orgnih.govresearchgate.net
Brain slice preparations allow for the study of neuronal activity and receptor function in a more intact tissue environment compared to dissociated cells. This method preserves some of the complex circuitry and cellular interactions present in the brain regions of interest.
Research utilizing brain slice preparations has investigated the effects of this compound on neuronal activity, particularly in regions rich in 5-HT1A receptors like the hippocampus and cortex. Studies in rat brain slices, for example, have examined the impact of this compound on theta oscillations in the anterior cingulate cortex (ACC). frontiersin.org this compound (10 μM) was shown to increase theta band power in ACC slices from unstressed rats, mimicking changes observed in stressed rats. frontiersin.org In contrast, the 5-HT1A agonist 8-OH-DPAT did not alter theta band power in unstressed slices. frontiersin.org These findings suggest that this compound, as a 5-HT1A antagonist, facilitates theta oscillations in the ACC. frontiersin.org
In the context of motor control, an in vitro slice technique replicating features of intracortical microstimulation (ICMS) has been used to observe the effects of this compound on the electrophysiological properties of layer V pyramidal cells. nih.gov Bath application of this compound was found to increase the ICMS current intensity required to induce action potential firing. nih.gov
Radioligand binding assays are a standard technique used to quantify the affinity of a compound for a specific receptor. This involves using a radioactive ligand that binds to the receptor and measuring the extent to which the test compound competes for this binding site.
This compound has been extensively studied using radioligand binding assays to characterize its affinity and selectivity for the 5-HT1A receptor. wikipedia.orgrevvity.comtaylorandfrancis.com Early studies indicated that this compound is a potent and selective 5-HT1A receptor antagonist based on binding assays. tocris.com For instance, it demonstrated an IC50 of 15 nM for the 5-HT1A receptor and IC50 values greater than 1000 nM for other receptors including 5-HT1B, 5-HT1C, 5-HT2, α1, α2, and D2 receptors, highlighting its selectivity. tocris.com Another study using a binding assay reported that this compound inhibited the binding of 3H-5-HT to rat hippocampal membranes with a pKi of 7.5. taylorandfrancis.com While initially considered highly selective, later studies using binding assays demonstrated that this compound also has affinity for the 5-HT1D receptor (pKi = 7.58) and, to a lesser extent, the 5-HT1B receptor (pKi = 5.82). wikipedia.org Radioligand binding assays using CHO-K1 cells expressing the human 5-HT1A receptor have also been employed to assess the binding of this compound. revvity.com
In Vivo Animal Models
In vivo studies using animal models are essential for evaluating the behavioral and physiological effects of a compound within a living system, taking into account factors like absorption, distribution, metabolism, and excretion.
Rodent models, particularly rats and mice, are widely used in behavioral pharmacology to investigate the effects of compounds on various behaviors, including those related to anxiety, aggression, and motor function.
This compound has been tested in various rodent behavioral models to assess its in vivo activity. In the murine elevated plus-maze test, a model of anxiety, (S)-WAY 100135 produced anxiolytic-like effects. capes.gov.br At a dose of 10 mg/kg, it increased the percentage of open arm entries and time spent in the open arms, without affecting general activity levels. capes.gov.br This anxiolytic-like profile was supported by reductions in risk assessment behaviors. capes.gov.br
Studies in rats have examined the antagonistic properties of this compound against the effects of the 5-HT1A agonist 8-OH-DPAT. nih.gov this compound dose-dependently antagonized 8-OH-DPAT-induced behavioral syndrome (flat body posture and reciprocal forepaw treading), drug discrimination stimulus effects, lower lip retraction in rats, hypothermia in mice, and corticosterone (B1669441) secretion in rats, all responses mediated by 5-HT1A receptors. nih.gov The lowest effective doses ranged from 1.25 to 2.5 mg/kg. nih.gov Importantly, this compound alone at doses of 1.25-10 mg/kg did not mimic the activity of 8-OH-DPAT in these tests, indicating its antagonistic nature. nih.gov
In a resident-intruder paradigm in male mice, (+)-WAY-100135 influenced offensive behavior. nih.gov Administration at 2.5 and 5.0 mg/kg enhanced elements of resident offensive behavior, while a higher dose of 10.0 mg/kg reduced such behavior. nih.gov These effects were accompanied by reduced rearing behavior. nih.gov
This compound has also been used in rodent models to investigate the role of 5-HT1A receptors in motor function and memory. In rats, local cortical application of this compound was used to interfere with 5-HT action to test the hypothesis that serotonin alters the expression of forelimb motor maps. nih.gov this compound was found to increase movement thresholds in rats. nih.gov In studies examining spatial memory in rats using the eight-arm radial maze, this compound was shown to reverse spatial memory impairment produced by 8-OH-DPAT. nih.gov
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a valuable approach used in animal studies to quantify the relationship between drug exposure (pharmacokinetics) and the resulting effect (pharmacodynamics). researchgate.netacs.org This approach helps to understand how the concentration of a drug over time relates to its biological or behavioral effects.
Microiontophoresis Techniques
Microiontophoresis is a technique that allows for the localized application of small quantities of a substance, such as this compound, to the immediate vicinity of a neuron while simultaneously recording the neuron's electrical activity. This method is crucial for studying the direct effects of compounds on neuronal firing rates and can help determine whether a receptor is located pre- or post-synaptically.
Studies employing microiontophoresis have utilized this compound to investigate the role of 5-HT1A receptors in regulating neuronal activity in various brain areas, including the dorsal raphe nucleus (DRN) and the visual cortex. For instance, microiontophoresis of this compound has been used to block the inhibitory effect of serotonin (5-HT) on DRN neurons, confirming the presence and function of 5-HT1A receptors in this region. taylorandfrancis.com In the visual cortex, microiontophoresis of this compound has been shown to abolish the suppression of baseline activity, suggesting a role for 5-HT1A receptors in modulating cortical activity. biorxiv.org, cwru.edu this compound is typically dissolved in a saline solution at a specific pH for microiontophoretic application. biorxiv.org, cwru.edu
In Vivo Microdialysis Studies
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters and other neurochemicals in the brain of a living animal. This method involves implanting a small probe into a specific brain region, which allows for the collection of interstitial fluid. Analysis of this fluid provides insights into the dynamic changes in neurochemical release and metabolism in response to pharmacological or behavioral manipulations.
Microdialysis studies using this compound have been instrumental in understanding the role of 5-HT1A autoreceptors, particularly in regulating serotonin release. Studies have shown that this compound can prevent the decrease in 5-HT release in the hippocampus induced by 8-OH-DPAT, a 5-HT1A receptor agonist, indicating its effectiveness in blocking somatodendritic 5-HT1A autoreceptors. researchgate.net Furthermore, microdialysis has demonstrated that systemic administration of this compound can prevent the reduction of striatal 5-HT extracellular concentration induced by apomorphine, supporting the notion that dopaminergic neurotransmission can inhibit the activity of DRN-striatal neurons via somatodendritic 5-HT1A autoreceptor stimulation. csic.es While this compound itself did not change extracellular 5-HT in the striatum, it effectively blocked the effect of apomorphine. csic.es
Some microdialysis studies have also explored the potential for combining 5-HT uptake inhibitors with 5-HT1A autoreceptor antagonists like this compound to enhance synaptic 5-HT availability. jst.go.jp
Intracerebral Microinjection (e.g., Intrahippocampal, Intra-VTA)
Intracerebral microinjection involves the direct administration of a substance into a specific brain region through a cannula. This technique allows for precise targeting of particular nuclei or areas to investigate the localized effects of compounds.
This compound has been utilized in intracerebral microinjection studies to explore the role of 5-HT1A receptors in various behaviors and physiological processes. For example, intrahippocampal injections of (S)-WAY-100135 have been shown to prevent the impairment of spatial learning caused by intrahippocampal scopolamine (B1681570), suggesting that blocking 5-HT1A receptors in the hippocampus can compensate for the loss of cholinergic input. nih.gov This effect was dose-dependent. nih.gov In another study, subcutaneous administration of (+)this compound antagonized the reduction in social interaction time induced by intrahippocampal 8-OH-DPAT, indicating the involvement of 5-HT1A receptors in anxiety-related behaviors. nih.gov, jneurosci.org, researchgate.net
Intra-VTA (ventral tegmental area) microinjection of (S)-WAY-100135 has been employed to investigate the role of VTA 5-HT1A receptors in analgesia. Studies have shown that intra-VTA microinjection of (S)-WAY-100135 inhibited the anti-allodynic effect of dextromethorphan (B48470)/morphine, suggesting the involvement of VTA 5-HT1A receptors in this effect. researchgate.net, nih.gov
Intracerebral microinjection studies have also targeted the motor cortex (MC) and dorsolateral striatum (dlST), showing that this compound can antagonize the anticataleptic action of 8-OH-DPAT in haloperidol-induced catalepsy, highlighting the role of postsynaptic 5-HT1A receptors in these areas in alleviating extrapyramidal symptoms. nih.gov
Intracortical Microstimulation (ICMS)
Intracortical microstimulation (ICMS) is a technique used to map functional areas of the cortex, particularly motor maps, by electrically stimulating specific sites and observing the evoked movements. This compound has been used in conjunction with ICMS to investigate the influence of 5-HT1A receptors on cortical excitability and motor representations.
Studies utilizing ICMS have shown that direct cortical application or bath application of this compound can alter the excitability of layer V pyramidal neurons in the motor cortex. Bath application of this compound was found to raise the ICMS current intensity required to induce action potential firing in these neurons, suggesting an inhibitory influence on their excitability. jneurosci.org, nih.gov, nih.gov, researchgate.net, researcher.life This contrasts with the effect of the 5-HT1A/7 agonist 8-OH-DPAT, which lowered the required current intensity. jneurosci.org, nih.gov These findings indicate that serotonin, acting through 5-HT1A receptors, plays an excitatory role in forelimb motor map expression. nih.gov
Molecular and Biochemical Techniques
Beyond examining the functional effects of this compound at the cellular and behavioral levels, researchers have also employed molecular and biochemical techniques to understand the underlying mechanisms, including changes in gene and protein expression.
mRNA Level Analysis (e.g., 5-HT1A Receptor mRNA)
Analyzing mRNA levels provides insights into the transcriptional regulation of genes encoding receptors or other proteins of interest. Changes in mRNA expression can indicate long-term adaptations or responses to pharmacological treatments or experimental conditions.
Studies involving this compound have sometimes included the analysis of 5-HT1A receptor mRNA levels in specific brain regions. For example, one study investigating the effects of MK-801, an NMDA receptor antagonist, found that MK-801 had no effect on 5-HT1A receptor mRNA levels in the rat hippocampus, even though this compound attenuated some of MK-801's effects. nih.gov While the direct effect of this compound on 5-HT1A receptor mRNA levels is not consistently highlighted in the search results, the technique itself is relevant in studies where this compound is used as a tool to probe 5-HT1A receptor function in the context of potential transcriptional changes. mdpi.com
Protein Expression Analysis
Analyzing protein expression levels allows researchers to quantify the amount of specific proteins present in tissues, providing information about the functional machinery of cells. This compound has been used in studies where protein expression is measured to understand the downstream effects of modulating 5-HT1A receptor activity.
Electrophysiological Recording (Extracellular and Whole-Cell Patch)
Electrophysiological recording techniques, including both extracellular and whole-cell patch clamp methods, have been instrumental in elucidating the neurophysiological effects of this compound, particularly its interaction with serotonin 5-HT1A receptors. These methods allow for the measurement of electrical activity in neurons, providing insights into how this compound modulates neuronal firing rates and membrane currents.
Extracellular Recording: This technique involves placing an electrode near a neuron to record its action potentials or firing activity. In the context of this compound research, extracellular recording has been widely used, particularly in in vivo preparations, to monitor the firing rate of serotonergic neurons, primarily in the dorsal raphe nucleus (DRN). This compound, as a selective 5-HT1A receptor antagonist, is frequently used to block the effects of 5-HT1A receptor agonists or endogenous serotonin on neuronal firing.
Studies utilizing in vivo extracellular recording in rats have demonstrated that this compound can reverse the inhibition of serotonin neurons induced by selective serotonin reuptake inhibitors (SSRIs) like escitalopram. Escitalopram typically suppresses the firing of serotonin neurons, and subsequent administration of this compound (e.g., 0.1 mg/kg i.v.) has been shown to reverse this suppression, increasing firing activity oup.com. In some cases, this compound has been observed to increase the firing activity of serotonin neurons above baseline levels, particularly in rats that have undergone voluntary wheel running oup.com. This suggests that this compound effectively blocks the activation of inhibitory somatodendritic 5-HT1A autoreceptors located on DRN neurons taylorandfrancis.commdpi.com.
Extracellular recording has also been used to investigate the effects of novel compounds in combination with this compound. For instance, in studies with the thiadiazine derivative L-17, which inhibits 5-HT neuronal firing, administration of this compound (0.3 mg/kg) partially reversed this inhibition. This suggests that L-17's effect is, at least in part, mediated through 5-HT1A receptors, and this compound acts as an antagonist at these sites mdpi.commdpi.compreprints.org. Similarly, this compound (0.1 mg/kg) completely reversed the suppression of 5-HT neuronal firing induced by the novel molecule SMe1EC2M3, indicating SMe1EC2M3's effect is mediated via 5-HT1A autoreceptor activation resulting from serotonin reuptake blockade mdpi.comresearchgate.netnih.gov.
Furthermore, extracellular recordings have been employed to study the role of 5-HT1A receptors in other brain regions. In the rat hippocampus, this compound (5 mg/kg s.c.) alone did not significantly alter the firing rate of CA1 pyramidal neurons but completely abolished the suppressant effect of the 5-HT1A agonist MKC-242 oup.com. This provides in vivo electrophysiological evidence that this compound acts as an antagonist at postsynaptic 5-HT1A receptors in the hippocampus oup.com.
Early research using a grease-gap extracellular recording technique on the rat isolated superior cervical ganglion demonstrated that this compound competitively antagonized 5-HT1A receptor-mediated hyperpolarizing responses to 5-hydroxytryptamine (5-HT). The (+)-enantiomer of this compound exhibited greater antagonist activity compared to the (-)-enantiomer nih.gov.
Whole-Cell Patch Clamp: This technique allows for a more detailed examination of membrane currents and neuronal excitability by forming a high-resistance seal between the recording pipette and the neuronal membrane, enabling access to the intracellular environment. Whole-cell patch clamp provides higher resolution for studying the effects of compounds on specific ion channels and receptor-mediated currents researchgate.netnih.gov.
While extracellular recording often focuses on firing rate, whole-cell patch clamp can reveal the underlying changes in membrane potential and conductance. Studies using whole-cell patch clamp have investigated the effects of 5-HT and 5-HT1A receptor ligands on different neuronal populations. For example, in rat subthalamic nucleus (STN) neurons, 5-HT evoked outward currents that were blocked by this compound, indicating that these currents are mediated by 5-HT1A receptors and involve an increase in K+ conductance nih.gov. This compound was also used in whole-cell recordings to block 5-HT1A receptors to isolate other 5-HT receptor-mediated currents nih.gov.
In studies on layer V pyramidal cells from rat motor cortex slices, whole-cell patch clamp was used in conjunction with an in vitro intracortical microstimulation (ICMS) paradigm. Bath application of this compound (10 µM) reduced the excitation of these neurons in response to ICMS, decreasing the number of action potentials fired jneurosci.orgmonash.edu. This suggests that endogenous serotonin, acting through 5-HT1A receptors, contributes to the excitability of these neurons, and this compound blocks this effect jneurosci.orgmonash.edu.
Whole-cell recordings have also been used to characterize the partial agonist properties of certain compounds at 5-HT1A receptors and the antagonistic effects of this compound or other antagonists like WAY-100635. For instance, trazodone (B27368) was shown to exert weak partial agonism at somatodendritic 5-HT1A autoreceptors, activating a G protein-activated inwardly-rectifying K+ (GIRK) channel conductance, and this effect was antagonized by WAY-100635 plos.org. While this specific study used WAY-100635, it illustrates the application of whole-cell patch clamp in assessing 5-HT1A receptor-mediated currents and the action of antagonists.
Detailed Research Findings and Data Tables:
Electrophysiological studies involving this compound have provided quantitative data on its effects on neuronal firing rates and receptor blockade. Below are illustrative examples based on the search results:
Table 1: Effect of this compound on Escitalopram-Induced Inhibition of DRN Serotonin Neurons (Rat in vivo Extracellular Recording)
| Condition | Firing Rate (% of Baseline) |
| Baseline | 100% |
| Escitalopram (0.1 mg/kg i.v.) | Complete Suppression |
| Escitalopram + this compound (0.1 mg/kg i.v.) | Reversal / Above Baseline |
Note: Data compiled from findings indicating reversal or increase above baseline after this compound administration following escitalopram-induced suppression. oup.com
Table 2: Antagonism of MKC-242-Induced Inhibition of Hippocampal CA1 Pyramidal Neurons by this compound (Rat in vivo Extracellular Recording)
| Condition | Firing Rate (% of Baseline) |
| Baseline | 100% |
| MKC-242 (3 mg/kg s.c.) | Decreased |
| This compound (5 mg/kg s.c.) alone | 109.5 ± 21.9% |
| This compound (5 mg/kg s.c.) + MKC-242 | Abolished Suppressant Effect |
Note: Data compiled from findings on the effect of this compound alone and its interaction with MKC-242. oup.com
Table 3: Effect of this compound on SMe1EC2M3-Induced Inhibition of DRN Serotonin Neurons (Rat in vivo Extracellular Recording)
| Condition | Firing Activity (% of Basal Activity) |
| Basal Activity | 100% |
| SMe1EC2M3 (cumulative doses up to 1.5 mg/kg i.v.) | Suppressed (up to 98 ± 2% inhibition) |
| SMe1EC2M3 + this compound (0.1 mg/kg i.v.) | 95 ± 28% (statistically indistinguishable from baseline) |
Note: Data compiled from findings on the reversal of SMe1EC2M3 effect by this compound. mdpi.comresearchgate.net
Table 4: Effect of this compound on ICMS-Induced Excitation of Layer V Pyramidal Cells (Rat in vitro Whole-Cell Patch Clamp)
| Condition | Effect on ICMS-Induced Excitation | Number of Action Potentials (at specific current increments) |
| Control | Excitation | Higher |
| This compound (10 µM) bath application | Reduced Excitation | Significantly Lower (at 30, 35, 40, 45 µA) jneurosci.org |
Note: Data reflects the qualitative and quantitative impact of this compound on neuronal firing in response to stimulation. jneurosci.orgmonash.edu
Broader Research Implications and Future Directions
WAY-100135 as a Standard Pharmacological Tool for Serotonergic System Elucidation
This compound has been widely used as a standard pharmacological tool to investigate the roles of 5-HT1A receptors. It is a potent and specific antagonist of these receptors, which are crucial components of the serotonergic system, involved in regulating mood, anxiety, and other neurological processes. The compound's ability to block both presynaptic somatodendritic autoreceptors and postsynaptic 5-HT1A receptors has allowed researchers to dissect their distinct functions. For instance, studies have utilized this compound to demonstrate the presence and function of 5-HT1A receptors in various brain regions, such as the caudal raphe nucleus. By antagonizing the effects of serotonin (B10506) or 5-HT1A agonists like 8-OH-DPAT, this compound helps to confirm that specific physiological or behavioral effects are indeed mediated by the 5-HT1A receptor. This has been instrumental in clarifying the receptor's involvement in neuronal firing, neurotransmitter release, and behavioral modulation.
Contribution to Understanding Neurotransmitter Cross-Talk and Complex Interactions
Research involving this compound has extended beyond the serotonergic system, contributing to the understanding of intricate cross-talk between different neurotransmitter systems. The central nervous system operates through a complex network where neurotransmitters like dopamine (B1211576), serotonin, GABA, and glutamate (B1630785) interact to regulate neuronal activity. Studies using this compound have helped to explore these interactions. For example, research has investigated the interplay between the serotonergic (5-HT1A) and glutamatergic (NMDA) systems. In these studies, this compound was used to probe the involvement of 5-HT1A receptors in the psychotomimetic effects induced by the NMDA receptor antagonist, MK-801. The findings that this compound could attenuate some effects of MK-801 suggest a functional link between these two critical neurotransmitter systems, highlighting that 5-HT1A receptors might be involved in the effects of non-competitive NMDA receptor antagonists. Such research underscores the importance of studying receptor interactions to comprehend the neurobiological basis of complex behaviors and psychiatric disorders.
Considerations for Drug Development Targeting 5-HT1A Receptors
The journey of this compound from a purportedly highly selective antagonist to a compound with a more nuanced receptor interaction profile provides important lessons for drug development.
This compound was initially identified as a highly selective 5-HT1A receptor antagonist, with an IC50 of 34 nM for this receptor, while its affinity for a range of other receptors was significantly lower (IC50 > 2000 nM). However, further investigations revealed a more complex binding profile. Studies demonstrated that this compound also possesses a moderate affinity for α1-adrenoceptors and acts as a partial agonist at 5-HT1B and 5-HT1D receptors. Specifically, its affinity for the 5-HT1D receptor is virtually the same as for the 5-HT1A receptor.
This lack of absolute selectivity is a common challenge in pharmacology and has significant implications. The off-target effects can complicate the interpretation of experimental results and pose hurdles for therapeutic development. The story of this compound prompted the development of WAY-100635, intended to be an even more potent and selective 5-HT1A antagonist. However, WAY-100635 also proved to be non-selective, later being identified as a potent D4 receptor agonist. These examples highlight the critical difficulty in achieving absolute receptor selectivity and the necessity of extensive pharmacological profiling for new chemical entities.
| Receptor Target | This compound Activity | Reference |
| 5-HT1A | Potent Antagonist / Partial Agonist | |
| 5-HT1B | Partial Agonist (lower affinity) | |
| 5-HT1D | Partial Agonist (high affinity) | |
| α1-adrenoceptors | Moderate Affinity | |
| Dopamine D4 | No significant reported activity | N/A |
This table summarizes the known receptor binding profile of this compound.
The case of this compound is particularly instructive in demonstrating the fine line between antagonism and partial agonism. While it acts as a competitive antagonist in some experimental setups, other studies provide evidence that (S)-WAY-100135 can act as a partial agonist at somatodendritic 5-HT1A receptors, where it can induce a decrease in serotonin (5-HT) levels on its own. Furthermore, (+)-WAY-100135 was found to be a partial agonist at 5-HT1B/1D receptors. Its functional effect—acting as either an agonist or antagonist—can depend on the level of endogenous serotonin "tone" at the receptor. This context-dependent activity complicates the simple classification of a compound and has profound implications for predicting its therapeutic effects. This phenomenon underscores the need for functional assays under various physiological conditions to fully characterize a drug's profile, moving beyond simple binding affinity measurements.
Potential Therapeutic Applications in Neurological and Psychiatric Disorders
Research using animal models has suggested that blocking 5-HT1A receptors could be a viable strategy for treating anxiety. Studies on (S)-WAY-100135 in the murine elevated plus-maze, a standard test for anxiety, have shown that the compound can produce clear anxiolytic-like effects. At an optimal dose, the compound increased the percentage of time spent and entries into the open, more intimidating arms of the maze, which is a classic indicator of reduced anxiety. This effect was achieved without altering general activity levels, distinguishing its profile from the sedative effects of some other compounds. These findings indicate that 5-HT1A receptor antagonists like (S)-WAY-100135 have anxiolytic potential, offering a different mechanistic approach from 5-HT1A partial agonists used in therapy.
| Study Parameter | Effect of (S)-WAY 100135 (10 mg/kg) | Interpretation | Reference |
| % Open Arm Entries | Increased | Anxiolytic-like effect | |
| % Open Arm Time | Increased | Anxiolytic-like effect | |
| General Activity | Unaltered | Lack of sedative/motor effects | |
| Risk Assessment | Reduced | Anxiolytic-like effect |
This table presents detailed findings on the anxiolytic-like effects of (S)-WAY-100135 in the elevated plus-maze test.
Depressive Disorders
The investigation into the therapeutic potential of this compound in depressive disorders is rooted in the complex role of the 5-HT1A receptor in mood regulation. The "serotonin hypothesis of depression" has long suggested that a deficit in serotonin neurotransmission is a key factor in the pathophysiology of depression. dntb.gov.ua Selective serotonin reuptake inhibitors (SSRIs), the most commonly prescribed antidepressants, work by increasing the levels of serotonin in the synaptic cleft. dntb.gov.ua
However, the therapeutic effects of SSRIs are often delayed by several weeks. dntb.gov.ua One theory to explain this delay involves the activation of inhibitory 5-HT1A autoreceptors on serotonin neurons in the dorsal raphe nucleus. dntb.gov.uanih.gov Increased serotonin levels initially activate these autoreceptors, leading to a decrease in serotonin neuron firing and release, thus counteracting the effect of the SSRI. dntb.gov.uanih.gov Chronic SSRI treatment is thought to lead to the desensitization or downregulation of these 5-HT1A autoreceptors, eventually allowing for enhanced serotonin neurotransmission. dntb.gov.ua
This compound, as a 5-HT1A receptor antagonist, has been studied for its potential to accelerate the antidepressant effects of SSRIs by blocking these inhibitory autoreceptors from the outset of treatment. Research has shown that this compound can block the inhibitory effects of serotonin on dorsal raphe nucleus neurons. nih.gov
Parkinson's Disease
The primary pathology of Parkinson's disease involves the degeneration of dopaminergic neurons in the substantia nigra, leading to motor symptoms such as tremors, rigidity, and bradykinesia. While levodopa (B1675098) (L-dopa), a dopamine precursor, remains the gold standard for treatment, long-term use can lead to debilitating side effects like L-dopa-induced dyskinesia (LID). nih.gov
The serotonergic system, particularly the 5-HT1A receptor, has emerged as a significant modulator of dopamine release and, consequently, a target for managing both the motor symptoms of Parkinson's and the side effects of treatment. Research suggests that abnormal dopamine release from serotonergic terminals contributes to LID. nih.gov Therefore, modulating serotonergic activity with 5-HT1A receptor ligands is a promising therapeutic strategy.
Studies have explored the use of 5-HT1A receptor antagonists like this compound to investigate the role of this receptor in Parkinson's disease models. For instance, the antidyskinetic effects of vilazodone, a compound with 5-HT1A partial agonist properties, were blocked by the 5-HT1A antagonist WAY-100635 (a close analog of this compound), highlighting the critical role of 5-HT1A receptors in mediating these effects. nih.gov Furthermore, research has shown that 5-HT1A receptor agonists can improve motor function in animal models of Parkinson's disease, an effect that can be antagonized by this compound. nih.gov
Schizophrenia and Psychotic Disorders
The neurobiology of schizophrenia is complex, with the dopamine hypothesis being a central theory. nih.gov However, dysfunction in other neurotransmitter systems, including the serotonergic system, is also heavily implicated. The 5-HT1A receptor, in particular, has been a focus of research for its potential role in the positive, negative, and cognitive symptoms of schizophrenia.
This compound has been utilized in preclinical studies to probe the involvement of 5-HT1A receptors in psychosis-like behaviors. For example, research has investigated the ability of this compound to modify the psychotomimetic effects of NMDA receptor antagonists like MK-801, which are used to model certain aspects of schizophrenia in animals. mdpi.com One study found that this compound could attenuate the disruptive effects of MK-801 on sensorimotor gating and working memory, suggesting that 5-HT1A receptor antagonists may have potential antipsychotic properties. mdpi.com
The table below summarizes the effects of this compound in a preclinical model of schizophrenia-like cognitive deficits induced by MK-801.
| Cognitive Domain | Effect of MK-801 | Effect of this compound + MK-801 | Reference |
|---|---|---|---|
| Working Memory | Detrimental | Attenuated Detrimental Effects | mdpi.com |
| Selective Attention | Detrimental | Attenuated Detrimental Effects | mdpi.com |
| Sensorimotor Gating | Disruptive | Attenuated/Abolished Disruptive Effects | mdpi.com |
Ischemic Stroke
Ischemic stroke, caused by the interruption of blood flow to the brain, triggers a cascade of detrimental biochemical and molecular events leading to irreversible neuronal damage. taylorandfrancis.com Neuroprotection, the preservation of neuronal tissue at risk of dying, is a critical therapeutic goal in stroke management. taylorandfrancis.compatsnap.compatsnap.com The serotonergic system is known to be involved in the pathophysiological response to cerebral ischemia, making 5-HT receptors a potential target for neuroprotective strategies.
The role of 5-HT1A receptors in the context of ischemic stroke is multifaceted. Activation of these receptors can have both neuroprotective and detrimental effects depending on the timing and location of activation. Research using 5-HT1A receptor antagonists like this compound is crucial for dissecting these complex mechanisms. While direct studies on this compound in ischemic stroke models are limited in the provided search results, the broader context of 5-HT1A modulation in neuroprotection provides a rationale for its use as a research tool in this area.
Epilepsy and Seizure Modulation
Epilepsy is a neurological disorder characterized by recurrent seizures, which result from excessive and synchronous neuronal firing in the brain. nih.gov The serotonergic system is known to play a modulatory role in neuronal excitability, and alterations in serotonin signaling have been implicated in the pathophysiology of epilepsy. nih.gov
The 5-HT1A receptor is of particular interest in epilepsy research due to its predominantly inhibitory function in the brain. Activation of 5-HT1A receptors generally leads to a hyperpolarization of neurons, making them less likely to fire. This suggests that 5-HT1A receptor agonists could have anticonvulsant properties. Conversely, antagonists like this compound are valuable tools for investigating the endogenous role of the 5-HT1A receptor system in seizure modulation and for probing the mechanisms of action of potential antiepileptic drugs that may act through this receptor. For example, studies have shown that the effects of certain compounds on synaptic transmission in hippocampal slices, a key brain region in epilepsy, can be blocked by this compound, implicating the involvement of 5-HT1A receptors.
Translational Research Perspectives and New Approach Methodologies
The journey of a compound like this compound from a preclinical research tool to a potential therapeutic agent is fraught with challenges, highlighting the critical need for robust translational research strategies and the adoption of New Approach Methodologies (NAMs). The development of drugs targeting the central nervous system is particularly difficult due to the complexity of the brain, the limitations of animal models in fully replicating human psychiatric and neurological disorders, and the difficulty of drugs crossing the blood-brain barrier.
The preclinical findings with this compound and other 5-HT1A antagonists have provided valuable insights into the role of this receptor in various CNS disorders. However, the translation of these findings to clinical success has been limited. For instance, while blocking presynaptic 5-HT1A autoreceptors to accelerate antidepressant response is a compelling hypothesis, clinical trials with non-selective 5-HT1A antagonists have yielded mixed results, possibly due to the simultaneous blockade of beneficial postsynaptic 5-HT1A receptors.
NAMs, which include in vitro human-based models (e.g., organoids, microphysiological systems), in silico computational modeling, and advanced imaging techniques, offer a promising path forward. For a compound like this compound, NAMs could be employed to:
Develop more predictive models: Human-derived neuronal cultures or brain organoids could be used to study the effects of this compound on human neurons and circuits, potentially providing more accurate predictions of its efficacy and side effects than animal models.
Refine target engagement: Positron Emission Tomography (PET) imaging with radiolabeled ligands for the 5-HT1A receptor can be used in both preclinical and clinical studies to confirm that the drug is reaching its target in the brain and to determine the optimal dose.
Stratify patient populations: By understanding the specific genetic or neurobiological profiles of patients, it may be possible to identify those who are most likely to respond to a 5-HT1A antagonist, leading to more successful clinical trials.
The development of selective and "silent" 5-HT1A antagonists like this compound was a significant step in neuropharmacology. The future of this research will likely depend on the integration of these advanced, human-centric methodologies to bridge the translational gap and unlock the full therapeutic potential of targeting the 5-HT1A receptor.
Q & A
Q. What is the primary mechanism of action of WAY-100135, and how should researchers design experiments to confirm its selectivity for 5-HT1A receptors?
- Methodological Answer : To confirm selectivity, employ competitive receptor-binding assays using radiolabeled ligands (e.g., 8-OH-DPAT) and compare affinity across serotonin receptor subtypes (5-HT1A vs. 5-HT2A, 5-HT7). Include control groups with selective agonists/antagonists for non-target receptors to rule off-target effects. Use factorial designs to isolate variables influencing binding kinetics . Validate findings with in vivo microdialysis to measure extracellular serotonin levels post-administration, ensuring alignment with in vitro results .
Q. How can researchers optimize dosage and administration protocols for this compound in behavioral studies to minimize off-target effects?
- Methodological Answer : Conduct dose-response studies in preclinical models (e.g., rodents) using a range (0.1–10 mg/kg, i.p. or s.c.) to identify the ED₅₀ for 5-HT1A blockade. Pair pharmacokinetic profiling (plasma half-life, brain penetration) with behavioral assays (e.g., elevated plus maze for anxiety). Use crossover designs to control for individual variability and include washout periods to avoid carryover effects . Document deviations in administration timing or route to ensure reproducibility .
Q. What criteria should guide the selection of animal models for studying this compound’s effects on serotonin-mediated behaviors?
- Methodological Answer : Prioritize models with well-characterized 5-HT1A receptor expression (e.g., knockout mice, wild-type Sprague-Dawley rats). Validate models using positive controls (e.g., buspirone for anxiolytic effects) and negative controls (vehicle-only groups). Ensure species-specific metabolic pathways are accounted for by pilot studies comparing drug clearance rates .
Advanced Research Questions
Q. How should researchers address contradictory findings regarding this compound’s efficacy across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer : Systematically compare conditions (e.g., receptor density in cell lines vs. brain regions) using meta-analytical frameworks. Replicate experiments with standardized protocols (e.g., identical buffer pH, temperature). Apply sensitivity analyses to identify confounding variables (e.g., pharmacokinetic differences) and use Bayesian statistics to quantify uncertainty in conflicting datasets .
Q. What methodological considerations are critical when integrating this compound studies with other serotonergic agents to investigate receptor crosstalk?
- Methodological Answer : Design factorial experiments to test interactions (e.g., this compound + SSRI). Use isobolographic analysis to distinguish additive vs. synergistic effects. Measure downstream biomarkers (e.g., cAMP levels, β-arrestin recruitment) to validate mechanistic crosstalk. Pre-register hypotheses to avoid data dredging and ensure alignment with theoretical frameworks (e.g., 5-HT1A autoreceptor regulation) .
Q. How can researchers mitigate bias when interpreting this compound’s role in complex psychiatric disorders with multifactorial etiology (e.g., depression)?
- Methodological Answer : Employ blinded, randomized controlled trials (RCTs) in animal models with stringent inclusion/exclusion criteria. Use latent variable modeling to disentangle 5-HT1A-specific effects from comorbid factors (e.g., HPA axis dysregulation). Report negative results transparently and adhere to PREPARE or ARRIVE guidelines for experimental rigor .
Q. What statistical approaches are recommended for longitudinal studies examining this compound’s long-term effects on receptor desensitization?
- Methodological Answer : Use mixed-effects models to account for repeated measurements and individual variability. Apply time-series analysis to track receptor density changes (via PET imaging or autoradiography) and correlate with behavioral endpoints. Predefine stopping rules for ethical and statistical validity .
Data Management and Reporting
Q. How should researchers handle missing data or outliers in this compound dose-response experiments?
- Methodological Answer : Predefine exclusion criteria (e.g., >2 SD from mean) in the protocol. Use multiple imputation for missing data if <10% of values are absent; otherwise, report attrition rates and conduct sensitivity analyses. For outliers, apply Grubbs’ test and justify removals with mechanistic plausibility (e.g., dosing errors) .
Q. What strategies ensure replicability when studying this compound’s effects across laboratories?
- Methodological Answer : Share detailed protocols via platforms like protocols.io , including batch numbers for reagents and equipment calibration records. Use standardized outcome measures (e.g., NIH Toolkit for behavioral assays) and participate in multi-center validation studies. Publish raw data in repositories like Zenodo with FAIR principles .
Tables for Methodological Reference
Q. Table 1. Key Variables in this compound Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
